Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate
Overview
Description
Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate is an organic compound with the molecular formula C12H17NO6S. It is a derivative of benzoic acid and contains a morpholine ring, a methoxy group, and a sulfonyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate typically involves the reaction of 4-methoxybenzoic acid with morpholine and a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include sulfur trioxide-pyridine complex and methyl iodide. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: Lacks the morpholine and sulfonyl groups, making it less versatile in chemical reactions.
Methyl 3-(morpholinosulfonyl)benzoate: Similar structure but different substitution pattern, leading to different reactivity and applications.
Methyl 4-methoxy-3-(piperidinosulfonyl)benzoate: Contains a piperidine ring instead of morpholine, which can alter its biological activity.
Uniqueness
Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate is unique due to the presence of both the morpholine and sulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate (CAS 353467-19-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a methoxy group and a morpholinosulfonyl moiety attached to a benzoate backbone. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The morpholinosulfonyl group enhances the compound's solubility and bioavailability, which may facilitate its action in biological systems.
Anticancer Activity
This compound has shown promising anticancer properties through several mechanisms:
- Proteasome Inhibition : It inhibits proteasome activity, leading to the accumulation of pro-apoptotic factors and induction of apoptosis in cancer cells.
- Cell Cycle Arrest : Studies indicate that it induces G2/M phase cell cycle arrest, significantly reducing cell viability in various cancer cell lines.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 5 | Induces apoptosis |
HeLa | 10 | G2/M phase arrest |
A549 | 7 | Proteasome inhibition |
Data derived from laboratory studies examining the effects of the compound on cancer cell lines.
Antimicrobial Properties
Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains:
- Mechanism of Action : The compound likely interferes with bacterial cell wall synthesis or function, leading to bacterial growth inhibition.
Table 2: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 15 | Gram-positive |
Escherichia coli | 20 | Gram-negative |
Minimum inhibitory concentrations (MICs) indicate the effectiveness of the compound against selected bacteria.
Case Study 1: Anticancer Efficacy
In a study focused on breast cancer cells (MCF-7), this compound was found to significantly reduce cell viability. The IC50 value was determined to be approximately 5 µM, indicating potent anticancer activity. Further mechanistic analyses revealed that the compound induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with MICs ranging from 10 to 20 µg/mL. These findings suggest potential applications in treating bacterial infections.
Properties
IUPAC Name |
methyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-18-11-4-3-10(13(15)19-2)9-12(11)21(16,17)14-5-7-20-8-6-14/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKINLGZEIVOYBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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